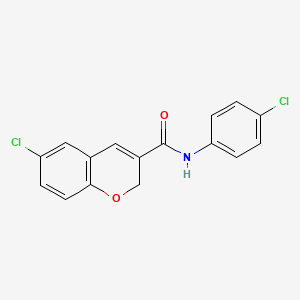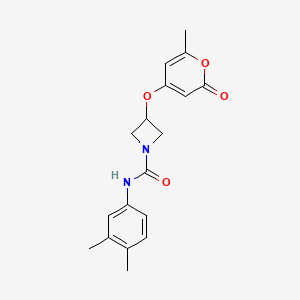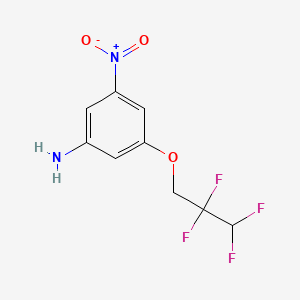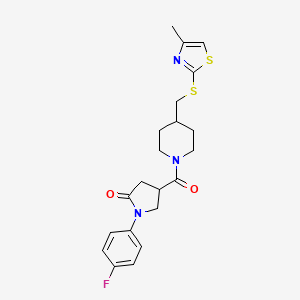
1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C16H24N2O4 and its molecular weight is 308.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Acetylcholinesterase Inhibitors
Flexible ureas, including derivatives related to "1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea", have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. These compounds were designed to optimize the spacer length between pharmacophoric moieties and to test compounds with greater conformational flexibility. Such inhibitors can potentially be used in the treatment of diseases like Alzheimer's by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions (Vidaluc et al., 1995).
Electro-Fenton Degradation of Antimicrobials
The electro-Fenton degradation process has been applied to urea derivatives, demonstrating their potential in environmental applications such as the degradation of persistent antimicrobials in water. This method involves the generation of hydroxyl radicals to break down contaminants, highlighting the role of urea derivatives in enhancing the efficiency of such processes (Sirés et al., 2007).
Corrosion Inhibition
Certain urea derivatives have been investigated for their efficiency as corrosion inhibitors, especially in protecting mild steel in acidic environments. These studies show the potential of cyclopentyl and dimethoxyphenyl substituted ureas in forming protective layers on metal surfaces, thus preventing corrosion. This application is crucial for extending the lifespan of metal components in various industrial applications (Mistry et al., 2011).
Complexation and Unfolding Studies
Research on heterocyclic ureas, including compounds similar to "this compound", has revealed their ability to form multiply hydrogen-bonded complexes. These studies provide insights into the conformational behavior of such compounds, which is relevant for understanding their biological interactions and potential applications in designing more effective pharmaceutical agents (Corbin et al., 2001).
特性
IUPAC Name |
1-cyclopentyl-3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-14-8-7-11(9-15(14)22-2)13(19)10-17-16(20)18-12-5-3-4-6-12/h7-9,12-13,19H,3-6,10H2,1-2H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGLIDYVAHNUNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)NC2CCCC2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2409398.png)
![N-(3-chloro-4-methoxyphenyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2409400.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2409403.png)

![N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2409407.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2409408.png)

![1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2409412.png)




